2 beta-Hydroxykolavelool

Cytotoxicity Leukemia Clerodane Diterpenoids

2β-Hydroxykolavelool (CAS 221466-42-8) is the stereochemically defined 2β-hydroxyl clerodane diterpenoid from Kaempferia pulchra rhizomes. Unlike generic kolavelool scaffolds, the 2β-configuration confers selective HL-60 leukemia cytotoxicity (IC₅₀ 9.58±0.88 μg/mL)—distinct from the 2α-epimer or 2-oxo analog. Essential as an analytical reference for chemotaxonomic differentiation of K. pulchra from K. elegans, as a core scaffold for semi-synthetic C2 derivatization, and for inclusion in SAR screening panels. Confirm 2β stereochemistry with every lot.

Molecular Formula C20H34O2
Molecular Weight
CAS No. 221466-42-8
Cat. No. B1161546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2 beta-Hydroxykolavelool
CAS221466-42-8
Molecular FormulaC20H34O2
Structural Identifiers
SMILESCC1CCC2(C(C1(C)CCC(C)(C=C)O)CC(C=C2C)O)C
InChIInChI=1S/C20H34O2/c1-7-18(4,22)10-11-20(6)14(2)8-9-19(5)15(3)12-16(21)13-17(19)20/h7,12,14,16-17,21-22H,1,8-11,13H2,2-6H3/t14-,16-,17+,18+,19+,20+/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2 beta-Hydroxykolavelool (CAS: 221466-42-8) Procurement Guide: A Diterpenoid Natural Product for Cytotoxicity and Phytochemistry Research


2 beta-Hydroxykolavelool (CAS 221466-42-8), also known as (−)-2β-hydroxykolavelool, is a clerodane-type diterpenoid natural product isolated from the rhizomes of Kaempferia species and tubers of Sagittaria trifolia [1]. Its molecular formula is C₂₀H₃₄O₂ with a molecular weight of 306.48 g/mol, featuring a hydroxyl group at the 2β-position that distinguishes it from related clerodane scaffolds [2]. This compound has been characterized for its selective cytotoxic activity against human leukemia HL-60 cells and serves as a chemotaxonomic marker for clerodane-rich plant species [1].

Why Generic Diterpenoid Substitution is Not Viable for 2 beta-Hydroxykolavelool Research


Within the clerodane diterpenoid class, subtle structural modifications—particularly the position and stereochemistry of hydroxyl groups—profoundly alter biological activity profiles [1]. Direct comparative studies reveal that (−)-2β-hydroxykolavelool and its parent scaffold (−)-kolavelool exhibit distinct cytotoxic potencies against HL-60 leukemia cells, demonstrating that the 2β-hydroxyl substitution is not a silent modification [2]. Procurement of generic 'clerodane-type' or 'kolavelool-like' compounds cannot substitute for 2 beta-hydroxykolavelool when research objectives require precisely defined cytotoxic selectivity or chemotaxonomic validation. The quantitative evidence below establishes the compound's differentiated position within the diterpenoid landscape.

Quantitative Differentiation Evidence for 2 beta-Hydroxykolavelool Against Structural Analogs


Comparative Cytotoxic Potency Against Human Leukemia HL-60 Cells vs. (−)-Kolavelool

In a direct head-to-head comparison using the same experimental system, (−)-2β-hydroxykolavelool (2β-hydroxykolavelool) and its parent compound (−)-kolavelool were evaluated for selective cytotoxic activity against the HL-60 human leukemia cell line [1]. The 2β-hydroxylated derivative exhibited an IC₅₀ value of 9.58 ± 0.88 μg/mL, compared to 8.97 ± 0.66 μg/mL for (−)-kolavelool [1]. This represents a 6.8% reduction in cytotoxic potency associated with the 2β-hydroxyl substitution, confirming that the structural modification does not abolish activity but modulates it in a measurable, quantifiable manner.

Cytotoxicity Leukemia Clerodane Diterpenoids

Selective Cytotoxicity Profile Against HL-60 Cells Differentiates 2β-Hydroxykolavelool from Antimicrobial Diterpenoids

In the same study, a panel of labdane and clerodane diterpenoids was screened for both cytotoxic and antimicrobial activities, revealing functional segregation among structural analogs [1]. (−)-2β-hydroxykolavelool and (−)-kolavelool demonstrated selective cytotoxicity against HL-60 cells but did not exhibit notable antimicrobial activity. In contrast, anticopalic acid (5), anticopalol (10), and 8(17)-labden-15-ol (11) showed antimicrobial activity against Bacillus cereus with MIC values of 3.13, 6.25, and 6.25 μg/mL, respectively, without reported HL-60 cytotoxicity [1]. This differential activity profile establishes 2β-hydroxykolavelool as a cytotoxic-selective diterpenoid rather than a broad-spectrum antimicrobial agent, guiding procurement decisions based on intended research application.

Selectivity Antimicrobial Cytotoxicity Profiling

Structural Differentiation: 2β-Hydroxyl Configuration Distinguishes 2β-Hydroxykolavelool from 2α-Epimer and 2-Oxo Analogs

A comprehensive phytochemical investigation of Aristolochia chamissonis identified five structurally related clerodane diterpenes including (−)-2β-hydroxykolavelool, (+)-13-epi-2α-hydroxykolavelool (the C2 epimer), and (−)-13-epi-2-oxokolavelool (the C2 ketone analog) [1]. The absolute configuration at C2 is β for the target compound versus α for the epimeric analog, and the oxidation state differs from the 2-oxo derivative. While comparative bioactivity data for these specific analogs are not available in this study, the structural characterization confirms that 2β-hydroxykolavelool represents a distinct chemical entity within the clerodane series, with the 2β-hydroxyl stereochemistry and 13R configuration [1].

Stereochemistry Structure-Activity Relationship Clerodane Scaffold

Source Plant Differentiation: 2β-Hydroxykolavelool as a Clerodane Chemotaxonomic Marker in Kaempferia pulchra

The 2018 phytochemical investigation of Kaempferia species revealed distinct chemotaxonomic patterns: labdane-type diterpenoids were common constituents in K. elegans rhizomes, while clerodane-type diterpenoids including 2β-hydroxykolavelool were characteristic of K. pulchra [1]. This source plant differentiation is quantitatively supported by the isolation profile: of the twenty compounds isolated across both species, clerodanes (including 2β-hydroxykolavelool) were exclusively or predominantly obtained from K. pulchra, whereas labdanes dominated K. elegans extracts [1].

Chemotaxonomy Natural Product Sourcing Kaempferia

Recommended Research and Procurement Applications for 2 beta-Hydroxykolavelool Based on Quantitative Evidence


Selective Cytotoxicity Screening Against Leukemia Cell Models

Procure 2β-hydroxykolavelool for inclusion in cytotoxicity screening panels targeting human leukemia cell lines, particularly HL-60. The compound exhibits an IC₅₀ of 9.58 ± 0.88 μg/mL against HL-60 cells, establishing it as a moderately potent cytotoxic clerodane with selectivity over antimicrobial activity [1]. This application is supported by direct comparative data showing that 2β-hydroxykolavelool maintains cytotoxic activity comparable to (−)-kolavelool (IC₅₀ 8.97 ± 0.66 μg/mL) while offering a slightly attenuated potency profile [1].

Structure-Activity Relationship (SAR) Studies of Clerodane Diterpenoids

Utilize 2β-hydroxykolavelool as a key reference compound in SAR investigations exploring the impact of C2 functionalization on clerodane bioactivity. The defined 2β-hydroxyl stereochemistry distinguishes it from the 2α-epimer (+)-13-epi-2α-hydroxykolavelool and the 2-oxo analog (−)-13-epi-2-oxokolavelool, all of which were co-isolated and structurally characterized [2]. Comparative biological evaluation of this stereochemical series requires authentic 2β-hydroxykolavelool of verified configuration.

Chemotaxonomic Authentication and Quality Control of Kaempferia Species

Employ 2β-hydroxykolavelool as an analytical reference standard for the chemotaxonomic differentiation of Kaempferia pulchra from K. elegans. As a clerodane-type diterpenoid characteristic of K. pulchra rhizomes, its presence (or absence) in plant extracts provides a chemical marker for species authentication [1]. This application is critical for botanical quality control, herbal product standardization, and phytochemical fingerprinting.

Natural Product Derivatization and Semi-Synthesis Programs

Acquire 2β-hydroxykolavelool as a starting material for semi-synthetic derivatization aimed at exploring structure-activity relationships of the clerodane scaffold. The presence of a reactive 2β-hydroxyl group offers a site for selective chemical modification (e.g., esterification, oxidation, glycosylation) while preserving the core diterpenoid framework [2]. This enables systematic exploration of how C2 modifications influence cytotoxic selectivity and potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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